molecular formula C12H19NO4 B13897275 Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid

Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13897275
M. Wt: 241.28 g/mol
InChI Key: ZDKMDPPQMCOHEX-YVZVNANGSA-N
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Description

The compound rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[310]hexane-1-carboxylic acid is a bicyclic structure that incorporates a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical reactions and subsequent derivatization steps to produce the desired bicyclic structure with the Boc protecting group.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.

    Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

    Acidic Conditions: Used for the removal of the Boc protecting group.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Free Amine: Formed upon removal of the Boc protecting group.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure and the presence of the Boc protecting group make it a valuable intermediate in organic synthesis .

Biology and Medicine

In biology and medicine, the compound’s derivatives are explored for their potential bioactive properties. The bicyclic structure is of interest for the development of new pharmaceuticals and bioactive compounds .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique structural properties make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The bicyclic structure provides a rigid framework that can interact with specific enzymes or receptors, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4S,5R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(9(14)15)6-7(8)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-,12+/m0/s1

InChI Key

ZDKMDPPQMCOHEX-YVZVNANGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@]2([C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(C1C2)C(=O)O

Origin of Product

United States

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